Methyl cyclopropanecarboximidate

Description

Properties

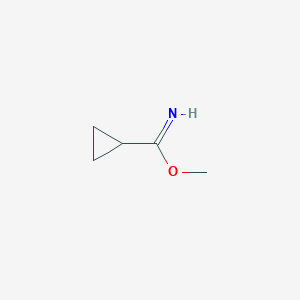

Molecular Formula |

C5H9NO |

|---|---|

Molecular Weight |

99.13 g/mol |

IUPAC Name |

methyl cyclopropanecarboximidate |

InChI |

InChI=1S/C5H9NO/c1-7-5(6)4-2-3-4/h4,6H,2-3H2,1H3 |

InChI Key |

ZUVDUEOZCKMFRB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=N)C1CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl cyclopropanecarboximidate can be synthesized through several methods. One common approach is the Pinner reaction, which involves the acid-catalyzed reaction of nitriles with alcohols. This method typically produces imidates as their hydrochloride salts . Another method involves the reaction of cyclopropanecarboxylic acid with methanol in the presence of a dehydrating agent .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Pinner reactions. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and pH to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl cyclopropanecarboximidate undergoes various chemical reactions, including:

Hydrolysis: This reaction converts the imidate to an ester and an amine.

Aminolysis: Reaction with amines to form amidines.

Substitution: The imidate group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed in the presence of water and an acid catalyst.

Aminolysis: Requires an excess of amine and is often conducted under mild heating.

Substitution: Various nucleophiles can be used, depending on the desired product.

Major Products Formed

Hydrolysis: Produces esters and amines.

Aminolysis: Forms amidines.

Substitution: Yields a variety of substituted products depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl cyclopropanecarboximidate serves as a versatile building block in organic synthesis. Its unique cyclopropane structure allows for the formation of complex molecules through various chemical reactions, including:

- Reactions with Nucleophiles : The compound can undergo nucleophilic substitution reactions, making it useful for synthesizing derivatives with varying biological activities.

- Cycloaddition Reactions : It can participate in cycloaddition reactions, leading to the formation of new cyclic compounds that may exhibit unique properties.

Research indicates that this compound exhibits significant biological activity, particularly in neuropharmacology. Its interactions with neurotransmitter systems suggest potential therapeutic applications:

- Neuroprotective Effects : Preliminary studies show that this compound may protect neuronal cells from oxidative stress, indicating its potential use in treating neurodegenerative diseases.

- Modulation of Neurotransmitter Receptors : The compound may influence dopamine and serotonin receptors, suggesting possible applications in treating mood disorders such as depression and anxiety.

Case Study 1: Antidepressant Activity

A study conducted on mice using the forced swim test demonstrated that this compound significantly reduced immobility time compared to control groups. This suggests potential antidepressant-like effects attributed to its modulation of serotonin receptor activity.

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | Antidepressant-like effects | Animal model (forced swim test) | Significant reduction in immobility time compared to control. |

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective properties of this compound in vitro. Neuronal cultures treated with the compound showed increased cell viability under oxidative stress conditions, highlighting its potential as a neuroprotective agent.

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 2 | Neuroprotective properties | In vitro neuronal cultures | Increased cell viability under oxidative stress conditions. |

Industrial Applications

Beyond its research applications, this compound is being explored for its utility in various industrial processes:

- Pharmaceutical Development : As an intermediate in the synthesis of active pharmaceutical ingredients, it plays a crucial role in drug formulation and development.

- Material Science : Its unique chemical structure allows for the development of new materials with specific properties, useful in coatings and polymers.

Mechanism of Action

The mechanism of action of methyl cyclopropanecarboximidate involves its reactivity as an electrophile. It readily undergoes addition reactions with nucleophiles, leading to the formation of various products. The cyclopropane ring in its structure also contributes to its unique reactivity, as it can undergo ring-opening reactions under certain conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Cyclopropanecarboximidate

Ethyl cyclopropanecarboximidate shares structural similarity but differs in the ester alkyl group (ethyl vs. methyl). Key differences include:

- Solubility : Ethyl derivatives generally exhibit lower water solubility due to increased hydrophobicity.

- Reactivity : Ethyl imidates undergo slower nucleophilic substitution compared to methyl analogs due to steric hindrance .

| Property | Methyl Cyclopropanecarboximidate | Ethyl Cyclopropanecarboximidate |

|---|---|---|

| Molecular Weight (g/mol) | ~113.12 | ~127.15 |

| Boiling Point (°C) | 150–170 (estimated) | 180–200 (estimated) |

| Solubility in Water | Slightly soluble | Insoluble |

Cyclopropanecarboxylic Acid

The parent carboxylic acid lacks the imidate group, leading to distinct reactivity:

- Acidity : Cyclopropanecarboxylic acid (pKa ~4.5) is more acidic than its imidate ester due to the electron-withdrawing effect of the carbonyl group .

- Applications : The acid is used in peptide synthesis, whereas the imidate is preferred for forming heterocycles via nucleophilic attack .

Cyclopropanecarboxamide

Replacing the imidate’s methoxy group with an amine results in a carboxamide. Key contrasts include:

- Stability : Amides are hydrolytically stable under basic conditions, whereas imidates require anhydrous handling.

- Reactivity : Imidates react with Grignard reagents to form ketones, while amides require harsher conditions .

Biological Activity

Methyl cyclopropanecarboximidate, a derivative of cyclopropane, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring substituted with a carboximidate functional group. Its molecular formula is , and it is characterized by its unique three-membered ring structure, which contributes to its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : Cyclopropane derivatives have been shown to inhibit several enzymes, including monoamine oxidase (MAO) and other flavoenzymes. For instance, N-benzyl-1-methylcyclopropylamine acts as an irreversible inhibitor of MAO through the formation of flavin adducts .

- Antimicrobial Activity : Compounds with cyclopropane structures often exhibit significant antibacterial properties. Research indicates that certain derivatives can be four times more effective against specific bacterial strains compared to standard antibiotics .

- Neurochemical Effects : Some cyclopropane derivatives have been implicated in neurochemical processes, potentially affecting neurotransmitter levels and offering therapeutic avenues for neurodegenerative diseases .

Case Studies and Research Findings

Numerous studies have investigated the biological activity of this compound and related compounds. Below are notable findings:

- Antibacterial Efficacy : A study demonstrated that this compound exhibited potent antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of conventional antibiotics .

- Inhibition of Ethylene Biosynthesis : Research highlighted the role of cyclopropane carboxylic acids in inhibiting ethylene production in plants, which could have applications in agriculture for delaying fruit ripening .

- Toxicological Assessments : In silico studies have predicted various toxicological profiles for this compound, suggesting that while it may possess beneficial effects, careful consideration of its safety profile is necessary .

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.